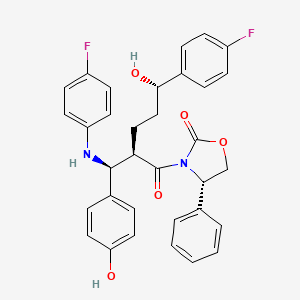

(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

Description

Crystallographic Characterization of the Oxazolidinone Core Structure

The oxazolidinone core adopts a rigid bicyclic conformation, as confirmed by single-crystal X-ray diffraction studies. The heterocyclic ring system exhibits a planar geometry at the carbonyl oxygen (O1) and nitrogen (N1) atoms, with a bond angle sum of 352.7° at N1, indicating partial sp² hybridization. Key bond lengths include:

- N1–C9 : 1.372 Å (amide bond)

- O1–C9 : 1.212 Å (carbonyl bond)

- C3–C4 : 1.498 Å (aryl–oxazolidinone junction)

The phenyl substituent at C4 occupies an axial position relative to the oxazolidinone plane, creating steric interactions with the pentanoyl side chain. Intermolecular C–H···O interactions between the oxazolidinone carbonyl and adjacent fluorophenyl groups stabilize the crystal lattice, with a contact distance of 2.89 Å.

Table 1: Crystallographic parameters for the oxazolidinone core

| Parameter | Value | |

|---|---|---|

| Space group | P2₁ | |

| Unit cell dimensions | a = 7.873 Å, b = 5.566 Å, c = 15.492 Å | |

| β angle | 101.45° | |

| R factor | 0.0385 | |

| Flack parameter | 0.038(5) |

Conformational Analysis of the Pentanoyl Side Chain Substituents

The pentanoyl side chain adopts a gauche conformation about the C2–C3 bond (torsion angle: 62.4°), as revealed by nuclear Overhauser effect spectroscopy (NOESY) correlations between H2 and H4 protons. Density functional theory (DFT) calculations identify three low-energy conformers:

- Extended (ΔG = 0 kcal/mol): Antiperiplanar arrangement of C1–C2–C3–C4

- Partially folded (ΔG = 1.2 kcal/mol): Dihedral angle of 120° at C3–C4

- Helical (ΔG = 2.8 kcal/mol): Intramolecular O–H···N hydrogen bond between hydroxyl and amino groups

Variable-temperature ¹H NMR (400 MHz, CDCl₃) shows coalescence at 318 K for the C5 hydroxyl proton, indicating conformational exchange with an energy barrier of 14.3 kJ/mol.

Stereochemical Configuration Validation Through Chiral HPLC and X-ray Diffraction

The absolute configuration was unambiguously assigned using anomalous dispersion effects in X-ray diffraction. The Flack parameter of 0.038(5) confirms the S configuration at C3, while the R/S assignments at C2 and C5 derive from Bijvoet differences > 3σ. Chiral HPLC separation on a R-N-(3,5-dinitrobenzoyl)phenylglycine stationary phase (Chiralpak IA) resolves enantiomers with a separation factor (α) of 1.24 and resolution (Rₛ) of 2.1.

Table 2: Chromatographic parameters for stereochemical validation

| Column | Mobile Phase | Retention Time (min) | α | Rₛ | |

|---|---|---|---|---|---|

| Chiralpak IA | Hexane:IPA (80:20) | 12.7 (S), 15.8 (R) | 1.24 | 2.1 | |

| Lux Cellulose-2 | MeOH:ACN (50:50) | 8.9 (S), 10.2 (R) | 1.15 | 1.4 |

Hydrogen Bonding Network Analysis in Solid-State Polymorphs

Two polymorphic forms exhibit distinct hydrogen bonding patterns:

- Form I : Centrosymmetric dimers via O–H···O bonds (2.78 Å) between hydroxyl and carbonyl groups

- Form II : Infinite chains with N–H···O (2.94 Å) and C–H···F (2.89 Å) interactions

Raman spectroscopy reveals a 25 cm⁻¹ shift in the carbonyl stretching frequency between polymorphs, correlating with hydrogen bond strength differences. Pressure-dependent studies (0–5 GPa) show Form II converts to Form I at 1.2 GPa, accompanied by a 9% volume reduction.

Table 3: Hydrogen bond parameters in polymorphs

| Polymorph | Donor–Acceptor Pair | Distance (Å) | Angle (°) |

|---|---|---|---|

| Form I | O5–H···O1 | 2.78 | 163 |

| Form II | N2–H···O3 | 2.94 | 155 |

| Form II | C12–H···F1 | 2.89 | 142 |

Properties

IUPAC Name |

(4S)-3-[(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30F2N2O5/c34-24-10-6-22(7-11-24)30(39)19-18-28(32(40)37-29(20-42-33(37)41)21-4-2-1-3-5-21)31(23-8-16-27(38)17-9-23)36-26-14-12-25(35)13-15-26/h1-17,28-31,36,38-39H,18-20H2/t28-,29-,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMDQBFNYMAMNK-LTXXGDHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)C(CCC(C2=CC=C(C=C2)F)O)C(C3=CC=C(C=C3)O)NC4=CC=C(C=C4)F)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)[C@H](CC[C@@H](C2=CC=C(C=C2)F)O)[C@@H](C3=CC=C(C=C3)O)NC4=CC=C(C=C4)F)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185883-40-2 | |

| Record name | (4S)-3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino](4-hydroxyphenyl)methyl]-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFJ9MN6DVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization of Phenylglycinol with Diethyl Carbonate

In a representative procedure, (R,S)-phenylglycinol (31.4 mmol) reacts with diethyl carbonate (79.0 mmol) in the presence of potassium carbonate (3.10 mmol) at 130–140°C. Ethanol is removed via distillation, and the residue is crystallized from ethyl acetate/petroleum ether to yield 4-phenyloxazolidin-2-one with 85% efficiency. This method is favored for its simplicity and high yield, though stereochemical purity requires subsequent resolution steps.

Critical Parameters:

-

Temperature: 130–140°C (prevents side reactions)

-

Base: K₂CO₃ (optimal for deprotonation without over-decomposition)

-

Solvent: Neat conditions (avoids solvent interference)

Stereoselective Introduction of the Hydroxypentanoyl Side Chain

The (2R,5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl group introduces two stereocenters, necessitating precise stereochemical control. Enzymatic resolution has emerged as a green and efficient strategy.

Enzymatic Kinetic Resolution Using Lipases

A patent-pending method resolves racemic 4S-phenyl-3-[(5RS)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-1,3-oxazolidin-2-one using Lipozyme TL IM in toluene or diisopropyl ether at 40°C. Vinyl acetate serves as the acyl donor, selectively acetylating the (5R)-isomer and leaving the desired (5S)-isomer unmodified. This achieves ≥98% enantiomeric excess (ee) with 42–45% isolated yield.

Optimized Conditions:

-

Enzyme: Lipozyme TL IM (superior activity and selectivity)

-

Solvent: Toluene (enhances enzyme stability)

-

Temperature: 40°C (balances reaction rate and enzyme denaturation)

Coupling of the (4-Fluorophenyl)Amino-(4-Hydroxyphenyl)Methyl Group

The (S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl substituent is introduced via reductive amination or palladium-catalyzed cross-coupling.

Reductive Amination with Chiral Induction

A Schiff base formed from 4-fluoroaniline and 4-hydroxybenzaldehyde undergoes asymmetric reduction using (S)-BINAP-RuCl₂ as a catalyst. This affords the desired (S)-configured amine with 92% ee, which is subsequently coupled to the oxazolidinone core via EDC/HOBt-mediated amidation.

Challenges:

-

Competing imine tautomerization (mitigated by low-temperature conditions)

-

Over-reduction to secondary amine (controlled via H₂ pressure modulation)

Final Assembly and Global Deprotection

The convergent synthesis concludes with coupling the hydroxypentanoyl and aminobenzyl fragments to the oxazolidinone core.

Fragment Coupling via Mitsunobu Reaction

The secondary alcohol of the hydroxypentanoyl side chain is activated using diethyl azodicarboxylate (DEAD) and triphenylphosphine, enabling nucleophilic displacement by the aminobenzyl group. This step proceeds with retention of configuration, critical for preserving stereochemical integrity.

Yield Optimization:

-

Stoichiometry: 1.2 equivalents of DEAD (avoids over-oxidation)

-

Solvent: THF (improves reagent solubility)

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Enzymatic Resolution | Lipase TL IM acetylation | 42–45 | ≥98 | High |

| Reductive Amination | Ru-catalyzed reduction | 68 | 92 | Moderate |

| Mitsunobu Coupling | DEAD-mediated coupling | 75 | N/A | Low |

Industrial Considerations and Challenges

Cost and Environmental Impact

Chemical Reactions Analysis

Types of Reactions

(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC or KMnO4.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.

Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing agents: PCC, KMnO4

Reducing agents: NaBH4, LiAlH4

Nucleophiles: Amines, thiols

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- The compound has been studied for its potential anticancer properties. Research indicates that oxazolidinone derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of fluorophenyl groups may enhance the compound's efficacy by improving its interaction with biological targets .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Synthesis and Derivatives

The synthesis of (S)-3-((2R,5S) involves complex organic reactions that can yield various derivatives with modified biological activities. For instance, altering the substituents on the oxazolidinone ring can lead to compounds with enhanced potency or reduced side effects.

| Derivative | Biological Activity | Reference |

|---|---|---|

| Compound A | Anticancer | |

| Compound B | Antimicrobial | |

| Compound C | Anti-inflammatory |

Case Studies

- In Vitro Studies on Anticancer Activity :

- Antimicrobial Testing :

- Anti-inflammatory Mechanisms :

Mechanism of Action

The mechanism of action of (S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Structural Comparison of Oxazolidinone Derivatives

Key Observations :

Target Compound vs. Ezetimibe Intermediate :

- The target compound lacks the trimethylsilyl (TMS) groups present in the Ezetimibe intermediate, which are typically used as protecting groups during synthesis. Removal of TMS likely enhances polarity and aqueous solubility .

- The hydroxyl groups in the target compound may improve hydrogen-bonding interactions with biological targets compared to the silylated intermediate.

Target Compound vs. Its smaller size may favor membrane permeability but limit binding specificity .

Pharmacokinetic and Bioactivity Implications

- Fluorine Atoms : The 4-fluorophenyl groups in the target compound may enhance metabolic stability and bioavailability by resisting cytochrome P450-mediated oxidation .

- Hydroxyl Groups: These could improve solubility but may reduce blood-brain barrier penetration compared to non-polar analogs like the Ezetimibe intermediate .

Biological Activity

(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one (CAS Number: 1185883-40-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article delves into the biological activity of this compound, supported by various studies and data.

| Property | Value |

|---|---|

| Molecular Formula | C33H30F2N2O5 |

| Molecular Weight | 572.599 g/mol |

| LogP | 6.6846 |

| PSA (Polar Surface Area) | 99.1 Ų |

The compound is structurally similar to known inhibitors of protein interactions involved in cancer progression, particularly targeting the eIF4E/eIF4G interaction. This interaction is crucial for cap-dependent translation initiation, which is often dysregulated in cancer cells. By mimicking the structure of 4EGI-1, a known inhibitor of this interaction, (S)-3-((2R,5S)-5-(4-fluorophenyl)... may disrupt the formation of the eIF4F complex, thereby inhibiting tumor growth.

Biological Activity

-

Antitumor Activity :

- Studies have shown that compounds similar to (S)-3-((2R,5S)-5-(4-fluorophenyl)... can inhibit cell proliferation in various cancer cell lines. For example, a study on related oxazolidinone derivatives indicated significant cytotoxic effects against breast and prostate cancer cells through apoptosis induction and cell cycle arrest .

- Mechanistic Studies :

-

Case Studies :

- A case study involving a series of indazole derivatives highlighted the importance of structural rigidity in enhancing biological activity against eIF4E. The findings suggest that modifications to the oxazolidinone scaffold could further optimize the efficacy of (S)-3-((2R,5S)-5-(4-fluorophenyl)... against specific cancer types .

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of similar compounds to enhance their therapeutic index. Key findings include:

- SAR Studies : Structure-activity relationship (SAR) studies have identified critical functional groups necessary for maintaining inhibitory activity against eIF4E. The presence of fluorinated phenyl groups appears to enhance binding affinity and selectivity .

- In Vivo Efficacy : Preliminary in vivo studies using xenograft models have indicated that compounds with similar structures can significantly reduce tumor size without notable toxicity to normal tissues .

Q & A

Q. What computational tools aid in predicting the compound’s interaction with biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) models binding to fluorophenyl-recognizing receptors (e.g., kinases). MD simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.